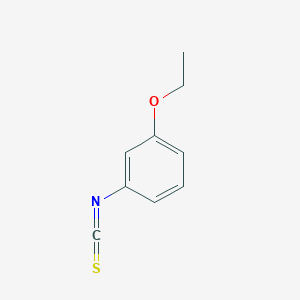

1-Ethoxy-3-isothiocyanatobenzene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-ethoxy-3-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-2-11-9-5-3-4-8(6-9)10-7-12/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETAUIVXAOCKML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633971 | |

| Record name | 1-Ethoxy-3-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3701-44-8 | |

| Record name | 1-Ethoxy-3-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethoxy 3 Isothiocyanatobenzene

Classical and Contemporary Synthetic Pathways

The most common starting material for the synthesis of aryl isothiocyanates, including 1-ethoxy-3-isothiocyanatobenzene, is the corresponding primary amine, 3-ethoxyaniline. A prevalent method involves the formation of a dithiocarbamate (B8719985) salt as an intermediate, which is subsequently treated with a desulfurization agent to yield the isothiocyanate. nih.govnih.gov This two-step process offers a reliable pathway to the desired product.

Another approach involves the direct reaction of anilines with carbon disulfide. However, this method often requires harsh conditions and can lead to the formation of byproducts, making it less favorable for certain applications.

Historically, thiophosgene (B130339) (CSCl₂) has been a widely used reagent for the conversion of primary amines to isothiocyanates. The reaction is typically high-yielding and proceeds under mild conditions. However, the extreme toxicity and hazardous nature of thiophosgene have driven the development of safer alternatives. mdpi.comrsc.org

Several alternatives to thiophosgene have been explored. These include thiocarbonyl diimidazole and dipyridin-2-yloxymethanethione, which serve as thiocarbonyl transfer reagents. mdpi.com Additionally, the decomposition of dithiocarbamate salts, formed from the reaction of an amine with carbon disulfide, using various reagents provides a viable and less hazardous route to isothiocyanates. nih.govmdpi.com Reagents used for the desulfurization of dithiocarbamate salts include lead nitrate, ethyl chloroformate, hydrogen peroxide, triphosgene, iodine, and various metal catalysts like cobalt and copper. nih.govnih.gov

Table 1: Comparison of Thiophosgene and its Alternatives

| Reagent | Advantages | Disadvantages |

|---|---|---|

| Thiophosgene | High yields, mild conditions | Extremely toxic, hazardous |

| Thiocarbonyl diimidazole | Safer alternative | May require specific reaction conditions |

| Dipyridin-2-yloxymethanethione | Safer alternative | May require specific reaction conditions |

| CS₂ followed by desulfurization | Avoids thiophosgene | Often requires a two-step process |

A more recent and milder method for synthesizing aryl isothiocyanates involves the use of N-arylimino-1,2,3-dithiazoles. rsc.orgpsu.edu These heterocyclic compounds, which can be prepared from the corresponding anilines, serve as versatile intermediates. psu.edutandfonline.com The process involves the treatment of the N-arylimino-1,2,3-dithiazole with a Grignard reagent, such as ethylmagnesium bromide, which leads to the formation of the aryl isothiocyanate in moderate to good yields. rsc.orgresearchgate.net This method is advantageous as it avoids the use of highly toxic reagents. rsc.org The reaction proceeds through the opening of the dithiazole ring, followed by the elimination of a cyano group. psu.edu The transformation can also be carried out as a one-pot procedure, starting from the aniline. researchgate.net

Exploration of Novel and Optimized Synthetic Approaches

Continuous research in organic synthesis has led to the development of more efficient and selective methods for the preparation of isothiocyanates.

Catalytic approaches offer significant advantages in terms of reaction efficiency and sustainability. The use of transition metal catalysts, such as those based on selenium, tellurium, molybdenum, and rhodium, has been shown to facilitate the synthesis of isothiocyanates with excellent yields. mdpi.com For instance, a copper-catalyzed isothiocyanation of amines using sodium bromodifluoroacetate and sulfur has been established. researchgate.net These catalytic systems can operate under mild conditions and often exhibit high functional group tolerance. nih.gov

One-pot syntheses are highly desirable as they reduce the number of isolation and purification steps, leading to increased efficiency and reduced waste. A one-pot procedure for the conversion of anilines to aryl isothiocyanates via N-arylimino-1,2,3-dithiazoles has been developed. researchgate.net This involves the initial formation of the dithiazole intermediate followed by its in-situ conversion to the isothiocyanate. researchgate.net Another example is the integrated one-pot synthesis of 1,3-oxazinan-2-ones from isocyanoacetates, which showcases the efficiency of domino reactions in complex molecule synthesis. nih.gov Furthermore, a multicomponent reaction using isocyanides, elemental sulfur, and a catalytic amount of an amine base has been optimized for sustainability, achieving high yields of isothiocyanates. rsc.org

Table 2: Summary of Synthetic Approaches

| Method | Precursor | Key Reagents | Key Features |

|---|---|---|---|

| Dithiocarbamate Decomposition | 3-Ethoxyaniline | Carbon disulfide, Desulfurization agent | Established, reliable two-step process. nih.govnih.gov |

| Thiophosgene Reaction | 3-Ethoxyaniline | Thiophosgene | High yield, but highly toxic reagent. mdpi.comrsc.org |

| N-Arylimino-1,2,3-dithiazole Transformation | 3-Ethoxyaniline | 4,5-Dichloro-1,2,3-dithiazolium chloride, Grignard reagent | Mild, avoids highly toxic reagents. rsc.orgpsu.eduresearchgate.net |

| Catalytic Isothiocyanation | 3-Ethoxyaniline | Transition metal catalyst, Sulfur source | High yield, enhanced selectivity, mild conditions. nih.govmdpi.comresearchgate.net |

| One-Pot Synthesis | 3-Ethoxyaniline or Isocyanide | Various | Increased efficiency, reduced waste. researchgate.netnih.govrsc.org |

Considerations for Sustainable and Environmentally Benign Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of aryl isothiocyanates, aiming to reduce the environmental impact of these processes. Key considerations for the sustainable and environmentally benign synthesis of this compound include the use of less toxic reagents, milder reaction conditions, and the reduction of waste.

One significant advancement is the replacement of hazardous reagents like thiophosgene with greener alternatives. The use of carbon disulfide in combination with readily available and low-cost bases such as sodium hydroxide (B78521) (NaOH) or calcium oxide (CaO) presents a more environmentally friendly option. cbijournal.combeilstein-journals.org These reactions can often be performed under mild, benchtop conditions at room temperature, eliminating the need for specialized and energy-intensive equipment like ball mills or microwave reactors. cbijournal.com

The choice of solvent is another critical factor in green synthesis. The development of synthetic protocols that utilize water as a solvent is a major step towards sustainability. beilstein-journals.org Water is non-toxic, non-flammable, and readily available, making it an ideal green solvent. For instance, a one-pot synthesis of aryl isothiocyanates from amines and carbon disulfide can be efficiently carried out in water, with basic conditions promoting good chemoselectivity. beilstein-journals.org

Furthermore, the simplification of the reaction system by using reagents that serve multiple purposes contributes to a greener process. For example, CaO can act as both a base and a desulfurating agent, which simplifies the reaction setup and reduces the generation of side products. beilstein-journals.orgresearchgate.net Microwave-assisted synthesis is another approach that aligns with green chemistry principles. It can lead to significantly shorter reaction times and higher yields, thereby reducing energy consumption and potential side reactions. organic-chemistry.org

The following table summarizes various green synthetic approaches applicable to the synthesis of this compound:

| Reagent System | Solvent | Key Advantages |

| 3-Ethoxyaniline, CS₂, NaOH | Water | Use of a green solvent, low-cost and readily available reagents, mild conditions. cbijournal.com |

| 3-Ethoxyaniline, CS₂, CaO | Various | Cheap and non-toxic base and desulfurating agent, simple reaction system. beilstein-journals.orgresearchgate.net |

| 3-Ethoxyaniline, CS₂, Na₂S₂O₈ | Water | Green solvent, efficient desulfurization. beilstein-journals.org |

| 3-Ethoxyaniline, Lawesson's Reagent | Water | Microwave-assisted, rapid reaction times, high efficiency. organic-chemistry.org |

Isolation and Purification Strategies in Laboratory Synthesis

The successful synthesis of this compound is contingent upon effective isolation and purification to remove unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the scale of the reaction and the purity requirements of the final product.

For laboratory-scale synthesis, column chromatography is a widely employed technique for the purification of aryl isothiocyanates. This method allows for the separation of the desired product from impurities based on their differential adsorption to a stationary phase. Silica (B1680970) gel is a common stationary phase, and a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate (B1210297), is typically used as the eluent. Preparative Thin Layer Chromatography (TLC) can also be utilized for small-scale purifications.

Liquid-liquid extraction is another fundamental technique used in the work-up procedure. A common approach involves the use of a biphasic system, such as water and ethyl acetate. This allows for the separation of the organic-soluble isothiocyanate from water-soluble impurities. The coexistence of water and ethyl acetate can facilitate an easy work-up process by extracting the isothiocyanate into the organic layer while leaving impurities in the aqueous layer. organic-chemistry.org

For larger-scale preparations where column chromatography may be impractical, distillation can be an effective purification method, particularly if the isothiocyanate is a liquid with a suitable boiling point. The product can be distilled under reduced pressure to lower the boiling point and prevent decomposition.

In the context of bioconjugation, where isothiocyanates are reacted with proteins, ultrafiltration using centrifugal filter devices with a specific molecular weight cutoff (MWCO) can be employed. This technique is effective for separating the small molecule isothiocyanate from the much larger protein conjugate.

A general purification workflow for this compound following its synthesis would typically involve:

Quenching the reaction mixture.

Extraction with an organic solvent (e.g., ethyl acetate or dichloromethane).

Washing the organic layer with water and brine to remove water-soluble impurities.

Drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

Concentration of the organic solvent under reduced pressure.

Purification of the crude product by column chromatography or distillation.

The following table lists the common purification techniques for aryl isothiocyanates:

| Purification Method | Scale of Application | Principle of Separation |

| Column Chromatography | Laboratory (mg to g) | Differential adsorption on a solid stationary phase. |

| Preparative TLC | Laboratory (mg) | Similar to column chromatography but on a flat plate. |

| Liquid-Liquid Extraction | Laboratory and Industrial | Differential solubility in two immiscible liquid phases. organic-chemistry.org |

| Distillation | Laboratory and Industrial | Separation based on differences in boiling points. |

| Ultrafiltration (for conjugates) | Laboratory | Separation based on molecular size using a semi-permeable membrane. |

Chemical Reactivity and Derivatization Studies of 1 Ethoxy 3 Isothiocyanatobenzene

Fundamental Reactivity Patterns of the Isothiocyanate Functional Group

The reactivity of the isothiocyanate group is dominated by the electrophilic character of the central carbon atom. This atom is susceptible to attack by a wide range of nucleophiles, and the cumulative double bonds allow for cycloaddition reactions.

Nucleophilic Addition Reactions with Diverse Chemical Entities

The isothiocyanate functional group readily undergoes nucleophilic addition reactions. The central carbon atom of the -N=C=S group is electron-deficient and serves as the primary site for nucleophilic attack. This reactivity allows for the formation of a diverse array of compounds.

A key example of this reactivity is the addition of carbanions, such as enolates. For instance, the reaction of 1-ethoxy-3-isothiocyanatobenzene with the enolate of a ketone, like 6-methoxybenzofuran-3(2H)-one, leads to the formation of a thioamide intermediate. This reaction proceeds via the nucleophilic attack of the enolate on the isothiocyanate carbon, followed by protonation.

Common nucleophiles that react with isothiocyanates include:

Amines: Primary and secondary amines add to the isothiocyanate group to form substituted thioureas.

Hydrazines: React to form thiosemicarbazides, which are important precursors for various heterocycles.

Alcohols and Thiols: Can add to the isothiocyanate, though typically under basic conditions, to form thiocarbamates and dithiocarbamates, respectively.

Active Methylene (B1212753) Compounds: Carbanions derived from compounds with acidic methylene protons (e.g., malonates, cyanoacetates) can add to the isothiocyanate to form a variety of adducts. rsc.org

These addition reactions are fundamental to the derivatization of this compound and serve as the initial step in the synthesis of many complex heterocyclic structures.

Intramolecular and Intermolecular Cycloaddition Reactions

The -N=C=S group of isothiocyanates can participate in cycloaddition reactions, acting as a dipolarophile. These reactions are valuable for the construction of five- and six-membered heterocyclic rings. mdpi.com While specific examples involving this compound are not extensively documented in publicly available literature, the general reactivity of aryl isothiocyanates suggests its potential to undergo such transformations.

One common type of cycloaddition is the [3+2] cycloaddition with 1,3-dipoles. For example, aryl isothiocyanates can react with azides or nitrile oxides to form five-membered heterocyclic rings. These reactions provide a direct route to highly functionalized heterocycles.

Synthesis of Novel Heterocyclic Systems

The reactivity of the isothiocyanate group in this compound has been harnessed to synthesize a variety of novel heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Formation and Functionalization of Pyrazole (B372694) Derivatives

A notable application of this compound is in the synthesis of substituted pyrazole derivatives. The synthesis commences with the nucleophilic addition of a ketone enolate to the isothiocyanate, forming a thioamide intermediate. This intermediate is then subjected to cyclization with hydrazine hydrate. The hydrazine attacks the carbonyl carbon, and subsequent intramolecular condensation and dehydration lead to the formation of the pyrazole ring.

For example, the reaction of this compound with 6-methoxybenzofuran-3(2H)-one in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS) yields a thioamide. Subsequent treatment with hydrazine hydrate results in the formation of a complex pyrazole derivative, specifically 3-((6-methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)ethoxybenzene. This multi-step synthesis highlights the utility of this compound as a precursor for complex, fused heterocyclic systems.

Table 1: Synthesis of Pyrazole Derivatives from this compound

| Reactant 1 | Reactant 2 | Base | Cyclizing Agent | Product |

| This compound | 6-methoxybenzofuran-3(2H)-one | LiHMDS | Hydrazine hydrate | 3-((6-methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)ethoxybenzene |

Data is illustrative of the synthetic pathway.

Synthesis and Structural Modifications of Thiadiazole Derivatives

While direct synthesis of thiadiazole derivatives from this compound is not explicitly detailed in readily available literature, the general synthetic routes for 1,3,4-thiadiazoles often involve isothiocyanates as key starting materials. A common method is the reaction of an isothiocyanate with a hydrazide, which forms a thiosemicarbazide intermediate. This intermediate can then be cyclized under acidic or oxidative conditions to yield the 1,3,4-thiadiazole ring. nih.govpharmedicopublishers.com

Based on this established reactivity, it can be postulated that this compound could react with various acyl hydrazides to produce N-acyl-N'-(3-ethoxyphenyl)thiosemicarbazides. Subsequent acid-catalyzed dehydration would then lead to the formation of 2-(acylamino)-5-(3-ethoxyphenyl)-1,3,4-thiadiazoles. The nature of the acyl group could be varied to introduce different substituents on the thiadiazole ring, allowing for the generation of a library of derivatives for further study.

Table 2: Postulated Synthesis of Thiadiazole Derivatives

| Reactant 1 | Reactant 2 | Intermediate | Product |

| This compound | Acyl hydrazide | N-acyl-N'-(3-ethoxyphenyl)thiosemicarbazide | 2-(acylamino)-5-(3-ethoxyphenyl)-1,3,4-thiadiazole |

This table represents a potential synthetic route based on general isothiocyanate reactivity.

Derivatization to Other Sulfur- and Nitrogen-Containing Scaffolds

The versatile reactivity of the isothiocyanate group in this compound opens avenues for the synthesis of a wide range of other sulfur- and nitrogen-containing heterocyclic scaffolds. openmedicinalchemistryjournal.com For instance, reaction with α-amino acids or their esters could lead to the formation of thiohydantoins, which are of historical importance in peptide sequencing.

Furthermore, reaction with compounds containing both a nucleophilic group and a group capable of participating in a subsequent cyclization can lead to the formation of various fused heterocyclic systems. For example, reaction with a molecule containing an amine and a thiol group could potentially lead to the formation of thiazolidine or related structures, depending on the reaction conditions and the nature of the substrate. The exploration of these reactions could lead to the discovery of novel heterocyclic systems with interesting biological and material properties.

Structure-Reactivity Relationships in Synthesized Derivatives

While specific structure-reactivity relationship studies for derivatives of this compound are not extensively documented in publicly available research, general principles can be inferred from studies on related thiourea derivatives. The synthesis of thiourea derivatives through the reaction of isothiocyanates with amines is a common and high-yielding method that allows for significant structural diversity. mdpi.com

The biological activity and chemical properties of thiourea derivatives are significantly influenced by the nature of the substituents on the nitrogen atoms. For instance, in a series of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas, the substituents on the benzyl and phenyl rings played a crucial role in their inhibitory activity against EGFR and HER-2 kinases. nih.gov Specifically, one thiourea compound demonstrated significant inhibitory activity, highlighting the importance of the thiourea scaffold in biological applications. nih.gov

Furthermore, studies on other substituted thioureas have shown that electron-withdrawing groups on the phenyl rings can enhance cytotoxic activity against cancer cell lines. mdpi.com The position of substituents also matters; for example, the anti-leishmanial activity of N,N'-disubstituted thiourea derivatives was found to be influenced by the nature and position of substituents on the aromatic rings. mdpi.com The introduction of a piperazine ring in one study enhanced both the potency and selectivity of the thiourea derivatives. mdpi.com

To systematically study the structure-reactivity relationships of derivatives from this compound, a combinatorial approach to synthesis could be employed, reacting it with a diverse library of amines. The resulting thiourea derivatives could then be screened for various biological activities.

Table 1: Postulated Structure-Activity Relationships of this compound Derivatives

| Derivative Class | General Structure | Postulated Influence of R Group on Activity |

| N-(3-ethoxyphenyl)-N'-alkylthioureas | C2H5O-C6H4-NH-C(=S)-NH-Alkyl | Variation in alkyl chain length and branching could affect lipophilicity and membrane permeability. |

| N-(3-ethoxyphenyl)-N'-arylthioureas | C2H5O-C6H4-NH-C(=S)-NH-Aryl | Electronic properties of substituents on the aryl ring (electron-donating vs. electron-withdrawing) would likely modulate biological activity. |

| Heterocyclic Thioureas | C2H5O-C6H4-NH-C(=S)-N-Heterocycle | The nature of the heterocyclic ring could introduce additional binding interactions and alter the overall shape and polarity of the molecule. |

This table is based on general principles of medicinal chemistry and structure-activity relationships of thiourea derivatives, as specific data for this compound derivatives is not available.

Mechanistic Investigations of Reactions Involving the Isothiocyanate Moiety

The primary reaction mechanism involving the isothiocyanate group is nucleophilic addition to the electrophilic carbon atom. The general reactivity of isothiocyanates makes them valuable for forming new carbon-sulfur and carbon-nitrogen bonds. acs.org

The reaction of an aryl isothiocyanate, such as this compound, with a primary amine to form a thiourea derivative generally proceeds through a stepwise mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the central carbon atom of the isothiocyanate group. This leads to the formation of a zwitterionic tetrahedral intermediate. Subsequent proton transfer from the nitrogen to the sulfur atom results in the final thiourea product.

Kinetic studies on the reactions of aryl isothiocyanophosphates with anilines have shown that the mechanism can be complex, with the rate-limiting step depending on the basicity of the nucleophilic amine. nih.gov For more basic anilines, the rate-limiting step is the breaking of the P-NCS bond, while for less basic anilines, the initial bond formation is rate-limiting. nih.gov While this study was on a phosphate derivative, it highlights the potential for mechanistic complexity in reactions involving the isothiocyanate group.

The reaction of isothiocyanates can also be influenced by photoredox catalysis. For example, a visible-light-mediated reaction of N,N-dimethylaniline derivatives with aryl isothiocyanates proceeds via the generation of an α-aminoalkyl radical, which then adds to the electron-deficient carbon of the isothiocyanate. organic-chemistry.org

Mechanistic studies on the formation of heterocyclic compounds from thioureas, which are derivatives of isothiocyanates, have been investigated using computational methods like Density Functional Theory (DFT). These studies help to elucidate the reaction pathways and the influence of substituents on the reaction outcome. For instance, in the oxidative cyclization of N,N'-diphenylthioureas, the reaction proceeds through a carbodiimide intermediate. researchgate.net

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the 1-ethoxy-3-isothiocyanatobenzene molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

In a ¹H NMR spectrum of this compound, distinct signals corresponding to the ethoxy group and the aromatic protons are expected. The ethoxy group would manifest as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern resulting from spin-spin coupling. The aromatic protons on the benzene (B151609) ring would appear as a complex series of multiplets in the downfield region of the spectrum, with their specific chemical shifts and coupling patterns determined by their positions relative to the electron-withdrawing isothiocyanate group and the electron-donating ethoxy group.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ (ethoxy) | 1.3-1.5 | Triplet (t) | ~7.0 |

| CH₂ (ethoxy) | 3.9-4.1 | Quartet (q) | ~7.0 |

| Aromatic-H | 6.8-7.4 | Multiplet (m) | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, nine distinct signals would be anticipated, corresponding to the two carbons of the ethoxy group, the six carbons of the benzene ring, and the carbon of the isothiocyanate group. A notable feature in the ¹³C NMR spectra of isothiocyanates is the signal for the -N=C=S carbon. This carbon often appears as a very broad and low-intensity signal, sometimes to the point of being nearly undetectable, a phenomenon attributed to the quadrupole relaxation effects of the adjacent nitrogen atom and the chemical shift anisotropy of the isothiocyanate group. bakerhughes.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-NCS | 130-140 (often broad) |

| Aromatic C-O | 158-160 |

| Aromatic C-NCS | 140-142 |

| Aromatic C-H | 110-130 |

| O-CH₂ | 63-65 |

| CH₃ | 14-16 |

Advanced Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate the signals of directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial as it reveals long-range (2-3 bond) couplings between protons and carbons. For instance, an HMBC spectrum could show a correlation between the methylene protons of the ethoxy group and the aromatic carbon to which the oxygen is attached, confirming the ethoxy substitution on the benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of this compound and providing evidence of its elemental composition through fragmentation analysis and high-resolution measurements. The molecular formula for this compound is C₉H₉NOS, corresponding to a molecular weight of approximately 179.24 g/mol .

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing organic molecules without causing significant fragmentation. In the ESI-MS spectrum of this compound, the primary ion observed would be the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 180.2. Adducts with other cations present in the solvent, such as sodium [M+Na]⁺, might also be detected.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of an ion, serving as a powerful confirmation of the chemical formula. For the [M+H]⁺ ion of this compound, HRMS would be able to distinguish its exact mass from that of other ions with the same nominal mass but different elemental formulas, thereby providing unequivocal evidence for the C₉H₁₀NOS⁺ composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that corresponds to the vibrational frequencies of the bonds within the molecule. For this compound, IR spectroscopy is crucial for confirming the presence of the defining isothiocyanate (-N=C=S) group, the ethoxy group (-OCH₂CH₃), and the substituted aromatic ring.

The most characteristic feature in the IR spectrum of this compound is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate group, which typically appears in the 2000-2200 cm⁻¹ region. sigmaaldrich.com The presence of the ethoxy group is confirmed by C-H stretching vibrations of the ethyl group just below 3000 cm⁻¹ and a strong C-O (ether) stretching band. The benzene ring exhibits characteristic C=C stretching absorptions in the 1400-1600 cm⁻¹ range and C-H bending vibrations that can help confirm the 1,3- (or meta) substitution pattern.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Isothiocyanate (-N=C=S) | Asymmetric Stretch | 2000 - 2200 | Strong, Sharp |

| Aromatic Ring (C=C) | Stretch | 1400 - 1600 | Medium to Weak |

| Aromatic Ring (C-H) | Stretch | 3000 - 3100 | Medium to Weak |

| Alkyl (C-H) | Stretch | 2850 - 2980 | Medium |

| Ether (Ar-O-C) | Asymmetric Stretch | 1200 - 1275 | Strong |

| Ether (C-O-C) | Symmetric Stretch | 1020 - 1075 | Strong |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of a synthesized compound. For aromatic isothiocyanates, a reversed-phase HPLC (RP-HPLC) method is typically effective. nih.govresearchgate.net This method uses a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The purity of this compound can be assessed by injecting a solution of the compound and analyzing the resulting chromatogram. A single, sharp peak indicates a high degree of purity, while the presence of other peaks signifies impurities. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. A Diode-Array Detector (DAD) or a standard UV-Vis detector can be used for detection, as the aromatic ring allows for strong UV absorbance. nih.govresearchgate.netnih.gov

Table 2: Typical HPLC Parameters for Purity Analysis of Aryl Isothiocyanates

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Methanol/Water or Acetonitrile/Water nih.govnih.gov |

| Flow Rate | 0.5 - 1.5 mL/min nih.gov |

| Detector | UV-Vis or DAD at a wavelength of maximum absorbance (e.g., ~254 nm) nih.gov |

| Injection Volume | 10 - 20 µL nih.gov |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

Column chromatography is a fundamental purification technique in synthetic organic chemistry used to isolate desired compounds from a mixture. column-chromatography.com For the purification of this compound, flash column chromatography using silica (B1680970) gel as the stationary phase is a documented method. semanticscholar.orgpubcompare.aimdpi.com Silica gel is a polar adsorbent, and a nonpolar mobile phase (eluent) is used to pass the mixture through the column. Compounds separate based on their polarity; less polar compounds travel down the column faster, while more polar compounds are retained longer on the silica gel. In a reported synthesis, this compound was purified from a reaction mixture using a mobile phase of hexane (B92381) and ethyl acetate (B1210297). semanticscholar.orgmdpi.commdpi-res.com The progress of the separation is monitored by Thin-Layer Chromatography (TLC). mdpi.com

Table 3: Column Chromatography Parameters for the Purification of this compound

| Parameter | Specification | Reference |

| Stationary Phase | Silica Gel (e.g., 200-300 mesh) | semanticscholar.orgmdpi.com |

| Technique | Flash Column Chromatography | semanticscholar.orgmdpi.com |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (EtOAc) (15:1) | semanticscholar.orgpubcompare.aimdpi.com |

| Monitoring | Thin-Layer Chromatography (TLC) | mdpi.com |

Elemental Analysis for Compositional Verification

Elemental analysis is a destructive method used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. wikipedia.org This technique provides the empirical formula of the compound, which can be compared with the theoretical composition calculated from its molecular formula. For this compound (C₉H₉NOS), the experimental percentages of C, H, N, and S must align with the calculated values to verify its elemental composition and support its structural identity. wikipedia.orgeltra.com The analysis is typically performed using a combustion analyzer, where the sample is burned in an excess of oxygen, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantitatively measured. measurlabs.com An accepted deviation of less than or equal to 0.4% between the calculated and found values is generally considered confirmation of purity and correct composition.

Table 4: Theoretical Elemental Composition of this compound (C₉H₉NOS)

| Element | Symbol | Atomic Mass ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 60.31% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 5.06% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.81% |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.93% |

| Sulfur | S | 32.065 | 1 | 32.065 | 17.89% |

| Total | 179.242 | 100.00% |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-ethoxy-3-isothiocyanatobenzene, these calculations can elucidate the distribution of electrons and the energies of molecular orbitals, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. DFT methods are employed to determine the optimized geometry, electronic properties, and vibrational frequencies of this compound. While specific DFT studies on this compound are not extensively available in public literature, the methodologies are well-established. A typical DFT calculation would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to solve the Kohn-Sham equations for the molecule.

These calculations can yield important data such as total energy, dipole moment, and the distribution of atomic charges, which are critical for understanding the molecule's polarity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy and shape of these orbitals are crucial in predicting how a molecule will interact with other species.

The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic or electron-accepting character. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For isobenzofurans, a related class of compounds, the HOMO-LUMO gap has been a subject of interest for understanding their electronic properties. beilstein-journals.org

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: Specific experimental or calculated values for this compound are not available in the reviewed literature. This table serves as a template for the type of data that would be generated from FMO analysis.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which can aid in their identification and characterization. Theoretical calculations can provide insights into the vibrational (infrared) and nuclear magnetic resonance (NMR) spectra of this compound.

For instance, DFT calculations can be used to compute the harmonic vibrational frequencies. These theoretical frequencies are often scaled by an empirical factor to improve agreement with experimental infrared (IR) spectra. Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. bohrium.com The accuracy of these predictions depends on the level of theory, basis set, and the inclusion of solvent effects. researchgate.net

Table 2: Predicted Spectroscopic Data for a Related Compound (Phenyl Isothiocyanate)

| Spectroscopic Technique | Predicted Parameter | Value |

| Infrared (IR) Spectroscopy | ν(N=C=S) asymmetric stretch | ~2100 cm⁻¹ |

| ¹³C NMR Spectroscopy | δ(N=C=S) | ~135 ppm |

Note: The data presented are approximate values for the parent compound, phenyl isothiocyanate, and are intended for illustrative purposes. Specific predicted data for this compound is not available.

Theoretical Studies on Reaction Pathways and Transition State Analysis

Theoretical chemistry can be used to model chemical reactions, providing a detailed understanding of reaction mechanisms. By mapping the potential energy surface, chemists can identify the most likely pathways for a reaction, as well as the structures and energies of transition states.

For this compound, theoretical studies could investigate its reactivity with various nucleophiles or its behavior in cycloaddition reactions. These studies would involve locating the transition state structures connecting reactants and products and calculating the activation energy barriers. Such information is vital for predicting reaction outcomes and designing new synthetic routes.

Molecular Modeling for Conformation and Interaction Predictions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, molecular mechanics or molecular dynamics (MD) simulations can be used to explore its conformational landscape. rsc.org These methods can predict the most stable three-dimensional structures of the molecule and the rotational barriers of its flexible bonds, such as the ethoxy group.

Furthermore, molecular docking, a key tool in drug design, could be used to predict how this compound might bind to a biological target, such as a protein receptor. These simulations provide insights into the potential intermolecular interactions, including hydrogen bonds and van der Waals forces, that stabilize the bound complex.

In Silico Approaches to Structure-Activity Relationship (SAR) for Derived Compounds

In silico methods are increasingly used to establish Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. mathewsopenaccess.com For derivatives of this compound, Quantitative Structure-Activity Relationship (QSAR) studies can be a powerful predictive tool. wur.nl

QSAR models are mathematical equations that relate the biological activity of a series of compounds to their physicochemical properties or molecular descriptors. wur.nl These descriptors can be calculated using computational methods and include parameters related to a molecule's size, shape, lipophilicity, and electronic properties. By developing a QSAR model for a set of isothiocyanate derivatives with known activities, it becomes possible to predict the activity of new, untested compounds. mathewsopenaccess.comwur.nl This approach can significantly accelerate the discovery of new molecules with desired biological functions, such as antimicrobial or anticancer properties. wur.nlnih.gov

Applications and Advanced Research Directions

Role as a Versatile Building Block in Medicinal Chemistry Research

While isothiocyanates, as a class of compounds, are widely explored in medicinal chemistry for the synthesis of various therapeutic agents, a thorough review of the scientific literature reveals a notable lack of specific studies centered on 1-Ethoxy-3-isothiocyanatobenzene as a primary building block. The following subsections detail the absence of dedicated research for this particular compound in several key areas of drug discovery.

Synthesis of Compounds with Potential Anti-tumor Activity

The synthesis of thiourea derivatives from isothiocyanates is a common strategy in the development of potential anti-tumor agents. These derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. However, a specific investigation into the synthesis of anti-tumor compounds derived from this compound has not been reported in the available scientific literature. Consequently, there are no detailed research findings or data tables of synthesized compounds and their anti-tumor activities to present for this specific molecule.

Development of Agents with Potential Anti-inflammatory Activity

Isothiocyanates are known to be precursors for compounds with anti-inflammatory properties, often through the modulation of inflammatory pathways. Despite the general interest in this area, there is no published research specifically detailing the use of this compound in the development of agents with potential anti-inflammatory activity. As such, no specific compounds, their syntheses, or their biological data in the context of inflammation can be reported.

Precursor for Novel Therapeutic Candidates

The unique reactivity of the isothiocyanate group makes it a valuable functional handle for the synthesis of a diverse range of heterocyclic and acyclic compounds, positioning isothiocyanates as important precursors for novel therapeutic candidates. However, a review of the literature indicates that this compound has not been specifically highlighted or extensively utilized as a precursor for the development of new therapeutic agents in published research.

Functionalization for Chemical Biology Probes

Chemical biology often employs small molecules functionalized with specific groups to probe biological systems. Isothiocyanates can be valuable in this context due to their reactivity with nucleophilic residues in proteins.

Design of Affinity Bait (AB) and Chemical Reporter (CR) Groups

The isothiocyanate group can serve as an effective affinity bait (AB) for covalently labeling proteins, while other parts of the molecule can be modified to include a chemical reporter (CR) for detection and identification of protein targets. This strategy is utilized in chemical biology to elucidate the mechanisms of action of bioactive compounds. At present, there are no specific reports in the scientific literature describing the design, synthesis, or application of chemical biology probes derived from this compound for use as affinity baits or chemical reporters.

Applications in Proteome Interrogation Studies

While specific studies detailing the use of this compound in proteome interrogation have not been extensively documented in publicly available research, the isothiocyanate group is well-established as a tool in this field. Isothiocyanates are known to form stable covalent bonds with nucleophilic residues on proteins, such as the N-terminal alpha-amino group and the epsilon-amino group of lysine residues. This reactivity allows them to be used as probes to identify and characterize protein targets.

In a general sense, a molecule like this compound could be employed in chemoproteomic workflows. For instance, it could be immobilized on a solid support (e.g., beads) to create an affinity matrix for "pull-down" experiments. In such a setup, a cell lysate is passed over the matrix, and proteins that bind to the immobilized this compound are captured. These proteins can then be eluted, separated, and identified using mass spectrometry, revealing potential cellular targets of the compound. This approach is invaluable for elucidating the mechanism of action of bioactive molecules.

One notable study in the broader field of chemical biology utilized a different isothiocyanate-bearing compound attached to nanoprobes to identify protein targets of a cancer-killing molecule. biosynth.com This research highlighted the potential of isothiocyanates in identifying interactions with key cellular proteins like α-tubulin and Heat Shock Protein 90 (HSP 90). biosynth.com Although this study did not specifically use this compound, it underscores the utility of the isothiocyanate functional group in proteomic research.

Emerging Applications in Materials Science Research

The application of this compound in materials science is an emerging area with potential for future development. The reactivity of the isothiocyanate group allows it to be grafted onto surfaces or integrated into polymer chains, thereby modifying the properties of the material.

For example, isothiocyanates can react with amine-functionalized surfaces, such as those on silica (B1680970) or certain polymers, to create a stable thiourea linkage. This surface modification could be used to alter the hydrophobicity, biocompatibility, or chemical reactivity of a material. The ethoxy and phenyl groups of this compound would influence the resulting surface properties.

In the realm of polymer chemistry, this compound could be investigated as a monomer or a modifying agent. Its incorporation into a polymer backbone could introduce specific functionalities. While research on this specific compound is limited, the broader class of isothiocyanates has been explored for various material applications.

Future Research Directions in the Chemistry of this compound

The future of research into this compound is poised to expand into several exciting areas, leveraging the compound's unique chemical structure.

The development of asymmetric synthesis routes to chiral derivatives of this compound presents a significant area for future research. While the parent molecule is achiral, the synthesis of chiral isothiocyanates is a known field of study. Future work could focus on developing stereoselective methods to introduce chiral centers into the ethoxy group or by adding chiral auxiliaries to the aromatic ring, leading to optically active isothiocyanate reagents. Such chiral building blocks would be of considerable interest in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules.

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a critical technology in drug delivery, diagnostics, and basic biological research. The isothiocyanate group is an effective tool for bioconjugation due to its reactivity with primary amines on proteins. Future research will likely focus on optimizing the conditions for the reaction of this compound with specific proteins, antibodies, or other biomolecules. Studies on the pH-dependent reactivity and selectivity of phenyl and benzyl isothiocyanates for cysteine residues have provided a foundation for this type of research. The development of targeted and efficient bioconjugation strategies using this compound could lead to novel antibody-drug conjugates or fluorescently labeled proteins for imaging studies.

The use of this compound as a building block for the synthesis of more complex molecules, particularly heterocyclic compounds, is a promising avenue for future investigation. Phenyl isothiocyanate is a well-established reagent in the synthesis of a wide variety of nitrogen- and sulfur-containing heterocycles. wikipedia.org By analogy, this compound can be expected to undergo similar cyclization reactions with appropriate reaction partners. The ethoxy substituent offers a point of modification and can influence the electronic properties and, consequently, the reactivity of the isothiocyanate group. Researchers may explore its use in multicomponent reactions to construct diverse molecular scaffolds with potential applications in medicinal chemistry and drug discovery.

Compound Information

| Compound Name |

| This compound |

| Phenyl isothiocyanate |

| α-tubulin |

| Heat Shock Protein 90 (HSP 90) |

| Lysine |

| Cysteine |

Chemical Data for this compound

| Property | Value |

| Molecular Formula | C9H9NOS |

| Molecular Weight | 179.24 g/mol |

| Appearance | Solid |

| SMILES | CCOC1=CC=CC(=C1)N=C=S |

| InChI Key | MAHMRCJOZYLGOW-UHFFFAOYSA-N |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Ethoxy-3-isothiocyanatobenzene, and what precautions are necessary during synthesis?

- Methodological Answer : Synthesis typically involves introducing the isothiocyanate group (-NCS) to a pre-functionalized benzene ring. A common approach is reacting 3-amino-1-ethoxybenzene with thiophosgene (CSCl₂) under inert conditions (e.g., nitrogen atmosphere) at 0–5°C to minimize side reactions. Solvents like dichloromethane or THF are used, and the reaction is monitored via TLC or HPLC. Safety precautions include using fume hoods, wearing nitrile gloves, and ensuring proper ventilation due to thiophosgene’s high toxicity . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm ethoxy (-OCH₂CH₃) and isothiocyanate (-NCS) groups. The aromatic proton splitting pattern (e.g., para-substitution) should align with expected chemical shifts.

- IR Spectroscopy : Strong absorbance near 2050–2150 cm⁻¹ (N=C=S stretching) and 1250 cm⁻¹ (C-O-C stretching).

- HPLC-MS : To verify molecular ion peaks (e.g., [M+H]⁺) and quantify purity (>95% for research-grade material). Calibrate instruments using reference standards .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if handling powders to avoid inhalation (acute toxicity Category 4 per CLP) .

- Engineering Controls : Local exhaust ventilation, closed systems for transfers, and safety showers/eyewash stations .

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent degradation. Avoid prolonged storage due to potential decomposition .

Advanced Research Questions

Q. How can researchers resolve spectral ambiguities in characterizing this compound derivatives?

- Methodological Answer : For overlapping NMR signals (e.g., aromatic protons), use 2D techniques like COSY or HSQC to assign coupling patterns. Isotopic labeling (e.g., ¹³C-enriched reagents) can clarify ambiguous regions. Computational modeling (DFT-based chemical shift predictions) complements experimental data .

Q. What strategies minimize competing side reactions during functionalization of this compound?

- Methodological Answer : The isothiocyanate group is highly reactive. To avoid hydrolysis or nucleophilic attack:

- Use anhydrous solvents (e.g., THF dried over molecular sieves).

- Add stabilizing agents like triethylamine to scavenge HCl byproducts.

- Optimize reaction temperature (e.g., <40°C) and monitor via in-situ IR for real-time detection of intermediates .

Q. How should researchers address contradictory data in solvent-dependent reactivity studies of this compound?

- Methodological Answer : Contradictions often arise from solvent polarity effects on reaction kinetics. Perform control experiments in aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents. Use Arrhenius plots to compare activation energies. Statistical tools like ANOVA can identify significant solvent effects .

Q. What methodologies are suitable for studying the environmental degradation pathways of this compound?

- Methodological Answer :

- Hydrolysis Studies : Conduct pH-dependent experiments (pH 3–10) at 25°C and 50°C. Monitor degradation products via LC-MS.

- Photolysis : Expose to UV light (254 nm) in aqueous/organic mixtures; analyze intermediates using high-resolution MS.

- Ecotoxicity Assays : Use Daphnia magna or algal growth inhibition tests to assess aquatic toxicity of degradation byproducts .

Q. How can computational chemistry predict the regioselectivity of this compound in cycloaddition reactions?

- Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. This identifies electron-rich/depleted regions, predicting sites for [3+2] or [4+2] cycloadditions. Compare computed transition-state energies for competing pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.